

Application Notes & Protocols for CRISPR/Cas9-Mediated FOXM1 Knockout

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Compound of Interest

Compound Name: FWM-1

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Introduction

The Forkhead Box M1 (FOXM1) protein is a key transcription factor involved in cell cycle progression, proliferation, and DNA damage repair. Its overexpression is implicated in the development and progression of numerous human cancers, making it a compelling target for therapeutic intervention. The CRISPR/Cas9 system offers a powerful and precise tool for knocking out FOXM1, enabling researchers to study its function and evaluate the effects of its ablation in various cellular contexts.

These application notes provide a comprehensive guide to designing and executing a CRISPR/Cas9 strategy for FOXM1 knockout, from initial sgRNA design to downstream validation of gene editing. The protocols are intended for researchers with a foundational understanding of molecular biology and cell culture techniques.

I. Designing the CRISPR/Cas9 Strategy

A successful FOXM1 knockout experiment begins with careful design of the single guide RNA (sgRNA) and selection of an appropriate CRISPR/Cas9 delivery system.

sgRNA Design for FOXM1

The specificity and efficiency of the CRISPR/Cas9 system are primarily determined by the sgRNA sequence. For gene knockout, the goal is to introduce a frameshift mutation (insertion or deletion, or "indel") within a coding exon, leading to a premature stop codon and a non-functional protein.

Key Design Considerations:

- **Target Site Selection:** Choose a target site within an early coding exon of the FOXM1 gene to maximize the likelihood of generating a loss-of-function mutation.[\[1\]](#)[\[2\]](#)
- **PAM Sequence:** The most commonly used Cas9 nuclease, from *Streptococcus pyogenes* (SpCas9), recognizes a 5'-NGG-3' protospacer adjacent motif (PAM) sequence. The sgRNA will direct Cas9 to cleave the DNA approximately 3-4 base pairs upstream of this PAM sequence.[\[3\]](#)[\[4\]](#)
- **On-Target Efficiency:** Various bioinformatics tools can predict the on-target efficiency of sgRNAs based on sequence features.
- **Off-Target Effects:** It is crucial to minimize off-target cleavage. sgRNA design tools perform genome-wide searches to identify potential off-target sites. Select sgRNAs with the fewest and least likely off-target sites.
- **Multiple sgRNAs:** Using two sgRNAs simultaneously can create a larger deletion within the FOXM1 gene, which can be a more reliable method for achieving a functional knockout.[\[1\]](#)

Recommended sgRNA Design Tools:

Tool	Key Features
Benchling	Integrated platform for sequence analysis, sgRNA design, and experimental planning.
CHOPCHOP	User-friendly interface with options for various CRISPR nucleases and organisms.
COSMID	(CRISPR Off-target/On-target Search and Motif IDentification) tool for sgRNA design.
CRISPOR	A comprehensive tool that aggregates scores from multiple prediction algorithms. [5]

Vector Selection and Delivery Method

The choice of vector and delivery method depends on the cell type, experimental goals (e.g., transient vs. stable expression), and laboratory resources.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Comparison of Delivery Formats:

Delivery Format	Advantages	Disadvantages	Recommended For
Plasmid DNA (pDNA)	Cost-effective, easy to produce and handle. [6] Can be used for both transient and stable expression.	Lower efficiency in some cell types, potential for integration into the host genome.[7]	Standard cell lines (e.g., HEK293T, HeLa), initial screening of sgRNAs.
mRNA	Rapid expression, no risk of genomic integration.[6][7]	Less stable than plasmid DNA, requires co-delivery of Cas9 mRNA and sgRNA.[6]	Hard-to-transfect cells, experiments where transient expression is desired.
Ribonucleoprotein (RNP)	Pre-assembled Cas9 protein and sgRNA, immediate activity upon delivery, low off-target effects.[7][9]	Less stable, can be challenging to deliver. [7]	Primary cells, high-efficiency editing with minimal off-target concerns.
Lentiviral Vector	High efficiency in a broad range of cell types, including non-dividing cells; enables stable integration for long-term studies.	Risk of insertional mutagenesis, more complex to produce.	Creating stable knockout cell lines, in vivo studies.
Adeno-Associated Virus (AAV)	Low immunogenicity, broad tropism, can transduce non-dividing cells.	Limited packaging capacity, may not be suitable for large Cas9 expression cassettes.	In vivo gene editing, therapeutic applications.

Vector System Selection:

- All-in-One Vector: A single plasmid containing both the Cas9 nuclease and the sgRNA expression cassettes. This simplifies the delivery process.[1]
- Two-Vector System: Separate vectors for Cas9 and sgRNA. This is often preferred for viral delivery systems due to packaging size limitations and allows for more flexible experimental designs.[11]

II. Experimental Protocols

Protocol: Transfection of Plasmid-Based CRISPR/Cas9 Components

This protocol describes the transient transfection of an all-in-one CRISPR/Cas9 plasmid into a standard mammalian cell line (e.g., HEK293T) for FOXM1 knockout.

Materials:

- HEK293T cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- All-in-one CRISPR/Cas9 plasmid targeting FOXM1
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM I Reduced Serum Medium
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)

Procedure:

- **Cell Seeding:** The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
- **Plasmid-Lipid Complex Preparation:**
 - In one tube, dilute 2.5 µg of the CRISPR plasmid in 125 µL of Opti-MEM.
 - In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
 - Combine the diluted plasmid and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature.
- **Transfection:**

- Add the 250 µL plasmid-lipid complex dropwise to one well of the 6-well plate.
- Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator.
- Post-Transfection:
 - After 4-6 hours, replace the medium with fresh complete growth medium.
 - Continue to incubate the cells for 48-72 hours to allow for gene editing to occur.

Protocol: Validation of FOXM1 Knockout

Following transfection, it is essential to validate the efficiency of the gene knockout. This typically involves analyzing the genomic DNA for the presence of indels at the target site.

2.2.1. Genomic DNA Extraction and PCR Amplification

- Harvest Cells: After 48-72 hours post-transfection, harvest the cells from the 6-well plate.
- Genomic DNA Extraction: Use a commercial genomic DNA extraction kit according to the manufacturer's instructions.
- PCR Amplification:
 - Design PCR primers that flank the sgRNA target site in the FOXM1 gene. The expected amplicon size should be between 400-800 bp.
 - Perform PCR using the extracted genomic DNA as a template.

2.2.2. T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a simple and rapid method to detect the presence of indels in a mixed population of cells.

Materials:

- PCR product from the target region

- T7 Endonuclease I and corresponding buffer
- Nuclease-free water
- Agarose gel and electrophoresis system

Procedure:

- Denaturation and Re-annealing:
 - In a PCR tube, mix 5 μ L of the purified PCR product with 1 μ L of 10x T7E1 reaction buffer and nuclease-free water to a final volume of 10 μ L.
 - Denature the PCR product at 95°C for 5 minutes.
 - Gradually cool the sample to room temperature to allow for the formation of heteroduplexes between wild-type and edited DNA strands.
- T7E1 Digestion:
 - Add 1 μ L of T7 Endonuclease I to the re-annealed PCR product.
 - Incubate at 37°C for 15-30 minutes.
- Gel Electrophoresis:
 - Run the digested products on a 2% agarose gel.
 - The presence of cleaved DNA fragments in addition to the original PCR product indicates the presence of indels.

2.2.3. Sanger Sequencing and TIDE Analysis

For a more quantitative assessment of editing efficiency, Sanger sequencing of the PCR product followed by Tracking of Indels by Decomposition (TIDE) analysis is recommended.[\[5\]](#)
[\[12\]](#)[\[13\]](#)

Procedure:

- PCR Product Purification: Purify the PCR product from the target region using a commercial kit.
- Sanger Sequencing: Send the purified PCR product for Sanger sequencing using one of the PCR primers.
- TIDE Analysis:
 - Use an online TIDE analysis tool.
 - Upload the Sanger sequencing trace file from your edited sample and a control sample (from untransfected cells).
 - The tool will analyze the sequence traces and provide a quantitative estimate of the percentage of indels and the types of mutations present.[\[5\]](#)[\[12\]](#)

III. Data Presentation and Visualization

Quantitative Data Summary

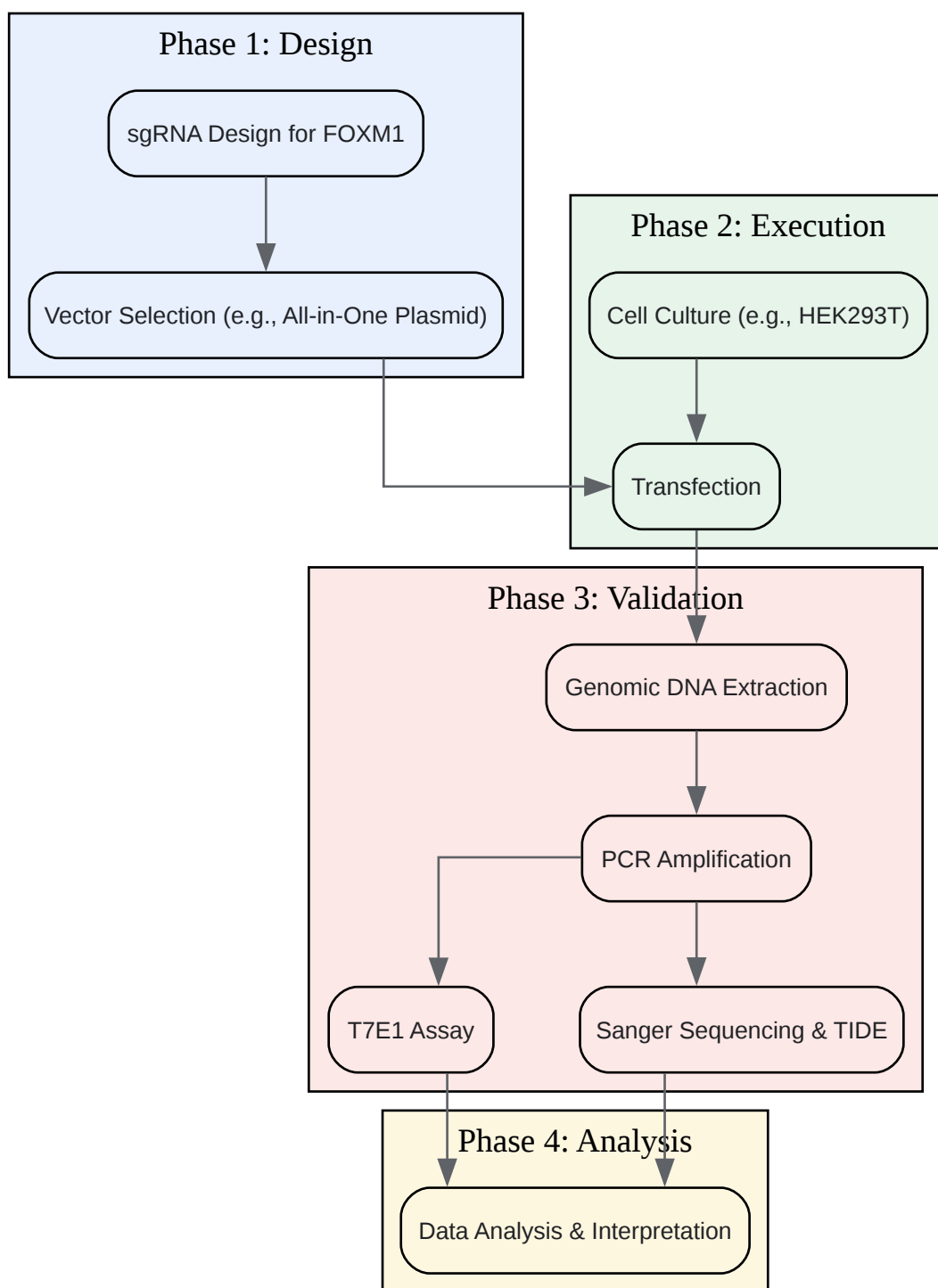
Table 1: sgRNA Design and Predicted On-Target/Off-Target Scores

sgRNA ID	Target Exon	sgRNA Sequence (5' to 3')	On-Target Score (e.g., Rule Set 2)	Off-Target Score
FOXM1-sg1	2	GGTGGTCGCC GCTCGTTGCC	0.85	98
FOXM1-sg2	2	TCGAGGAGCC CAACCGGCTC	0.79	95
FOXM1-sg3	3	GCGCCGACCT CACGGAGATT	0.88	99

Table 2: Editing Efficiency of Different Delivery Methods

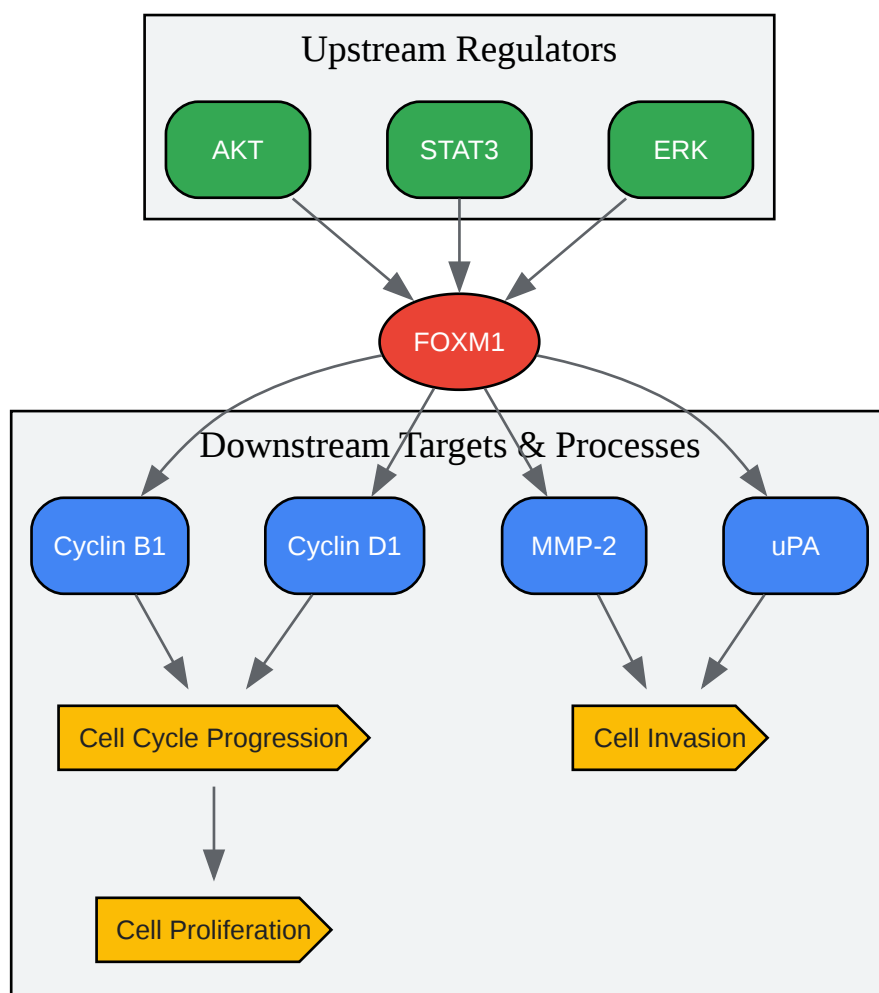
Delivery Method	Transfection Efficiency (%)	Indel Frequency (TIDE, %)
Plasmid (Lipofection)	85	25
mRNA (Electroporation)	95	40
RNP (Electroporation)	98	65
Lentivirus (MOI=10)	>90	75

Diagrams and Workflows



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Caption: Experimental workflow for FOXM1 knockout using CRISPR/Cas9.



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Caption: Simplified FOXM1 signaling pathway and downstream effects.

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